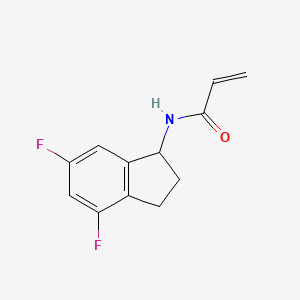

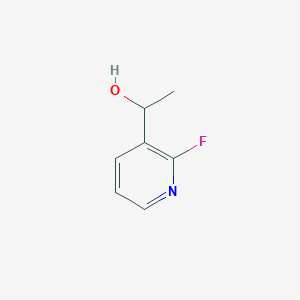

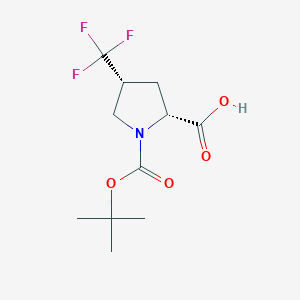

![molecular formula C14H10F3N5OS B2406997 2-[3-methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]-N-(3-pyridinyl)-1,3-thiazole-4-carboxamide CAS No. 956754-10-2](/img/structure/B2406997.png)

2-[3-methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]-N-(3-pyridinyl)-1,3-thiazole-4-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound “2-[3-methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]-N-(3-pyridinyl)-1,3-thiazole-4-carboxamide” is a derivative of Trifluoromethylpyridine (TFMP). TFMP and its intermediates are important ingredients for the development of agrochemical and pharmaceutical compounds .

Synthesis Analysis

The synthesis of this compound involves the reaction between a trifluoromethyl pyridine building block and a larger chlorinated counterpart . The synthesis of TFMP derivatives generally involves an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine .Molecular Structure Analysis

The molecular structure of this compound includes a trifluoromethyl group, a pyridine ring, and a pyrazole ring . The trifluoromethyl group is a functional group that has the formula -CF3 .Scientific Research Applications

Antifungal Activity

- Compounds similar to the one have been synthesized and shown to exhibit moderate antifungal activities. For instance, certain derivatives demonstrated over 50% inhibition activities against phytopathogenic fungi like Gibberella zeae, surpassing some commercial fungicides (Wu et al., 2012).

Glycine Transporter Inhibitor

- A structurally diverse compound was identified as a potent and orally available glycine transporter 1 (GlyT1) inhibitor, with a higher central nervous system multiparameter optimization (CNS MPO) score compared to its analogs (Yamamoto et al., 2016).

Inhibition of CARM1

- A series of N-benzyl-1-heteroaryl-3-(trifluoromethyl)-1H-pyrazole-5-carboxamides, targeting co-activator associated arginine methyltransferase 1 (CARM1), were designed and synthesized. The potency of these inhibitors varied based on the heteroaryl fragment used (Allan et al., 2009).

Antibacterial and Antifungal Properties

- The synthesis of long alkyl chain trifluoromethyl-1H-pyrazole-1-(thio)carboxamides and trifluoromethyl-1H-pyrazol-1-yl-thiazoles derivatives revealed that these compounds exhibited antibacterial and antifungal activities, especially against MRSA (Mello et al., 2021).

Synthesis of Diverse Libraries

- A library of 422 1-(2-thiazolyl)-5-(trifluoromethyl)pyrazole-4-carboxamides was prepared using solution-phase chemistry, with certain compounds showing toxicity to C. elegans (Donohue et al., 2002).

Nematocidal Evaluation

- Some fluorine-containing pyrazole carboxamides displayed weak fungicidal activity but significant nematocidal activity against M. incognita (Zhao et al., 2017).

Cancer Cell Line Inhibition

- The compound 5-(4-fluorophenyl)-N,N-dimethyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide demonstrated effective inhibition on the proliferation of some cancer cell lines (Liu et al., 2016).

Future Directions

Mechanism of Action

Target of Action

The primary targets of the compound are currently unknown. The compound belongs to a class of molecules known as trifluoromethylpyridines, which have been found to exhibit diverse pharmacological effects . .

Mode of Action

Trifluoromethylpyridines are known to interact with various biological targets, influencing their function and leading to changes at the cellular level . The exact nature of these interactions for this specific compound remains to be elucidated.

Biochemical Pathways

Given the diverse pharmacological effects of trifluoromethylpyridines, it is likely that multiple pathways could be influenced

Result of Action

As a trifluoromethylpyridine derivative, it may exhibit a range of effects depending on its specific targets and mode of action

properties

IUPAC Name |

2-[3-methyl-5-(trifluoromethyl)pyrazol-1-yl]-N-pyridin-3-yl-1,3-thiazole-4-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10F3N5OS/c1-8-5-11(14(15,16)17)22(21-8)13-20-10(7-24-13)12(23)19-9-3-2-4-18-6-9/h2-7H,1H3,(H,19,23) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SYGFLBWWBPGLBP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C(=C1)C(F)(F)F)C2=NC(=CS2)C(=O)NC3=CN=CC=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10F3N5OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801326596 |

Source

|

| Record name | 2-[3-methyl-5-(trifluoromethyl)pyrazol-1-yl]-N-pyridin-3-yl-1,3-thiazole-4-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801326596 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

353.32 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

1.3 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID24821793 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS RN |

956754-10-2 |

Source

|

| Record name | 2-[3-methyl-5-(trifluoromethyl)pyrazol-1-yl]-N-pyridin-3-yl-1,3-thiazole-4-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801326596 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

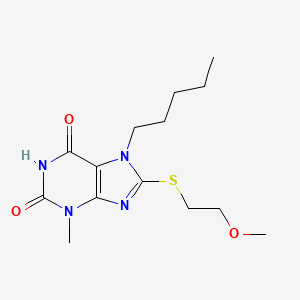

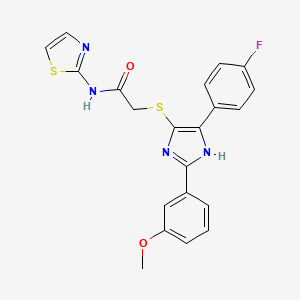

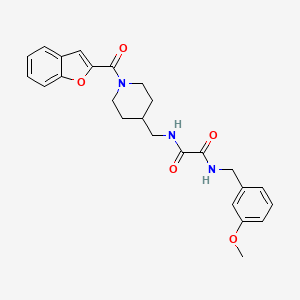

![6-[(3R)-3-Aminopyrrolidin-1-yl]-3-ethyl-1H-pyrimidine-2,4-dione;dihydrochloride](/img/structure/B2406922.png)

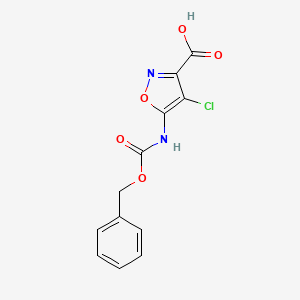

![(E)-3-[2-(Difluoromethoxy)-3-methoxyphenyl]-N-[4-(2-oxoazetidin-1-yl)phenyl]prop-2-enamide](/img/structure/B2406933.png)